Cas no 88211-44-3 (Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-)

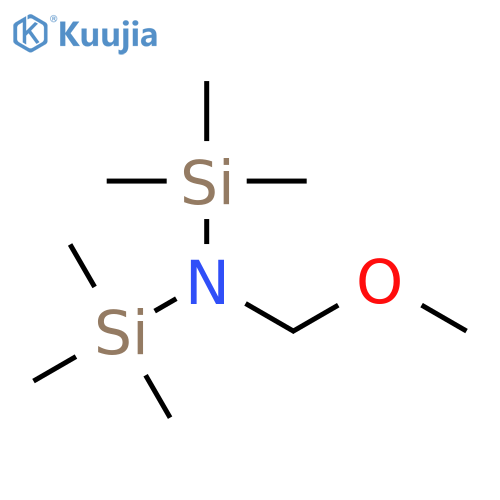

88211-44-3 structure

商品名:Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-

CAS番号:88211-44-3

MF:C8H23NOSi2

メガワット:205.44532418251

MDL:MFCD17018871

CID:709289

PubChem ID:11356198

Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 化学的及び物理的性質

名前と識別子

-

- Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-

- AMINOMETHYLATING REAGENT A

- (METHOXYMETHYL)BIS(TRIMETHYLSILYL)AMINE

- [N,N-Bis(trimethylsilyl)amino]methyl methyl ether

- N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- N-(methoxymethyl)bis(trimethylsilyl)amine

- N,N-bis(trimethylsilyl)methoxymethylamine

- Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)

- DTXSID80463351

- MFCD17018871

- 88211-44-3

- N,N-bis(trimethylsilyl)aminomethyl methyl ether

- 1-methoxy-N,N-bis(trimethylsilyl)methanamine

- SY287544

- SCHEMBL4907600

-

- MDL: MFCD17018871

- インチ: InChI=1S/C8H23NOSi2/c1-10-8-9(11(2,3)4)12(5,6)7/h8H2,1-7H3

- InChIKey: AYYQEQCMWOPLLS-UHFFFAOYSA-N

- ほほえんだ: COCN([Si](C)(C)C)[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 205.13200

- どういたいしつりょう: 205.13181743g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 12.5Ų

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 12.47000

- LogP: 2.56210

Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- セキュリティ情報

Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1189129-5g |

N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

88211-44-3 | 95% | 5g |

$715 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1189129-5g |

N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

88211-44-3 | 95% | 5g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1189129-5g |

N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |

88211-44-3 | 95% | 5g |

$715 | 2025-02-26 |

Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

88211-44-3 (Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量